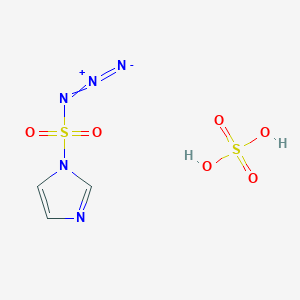

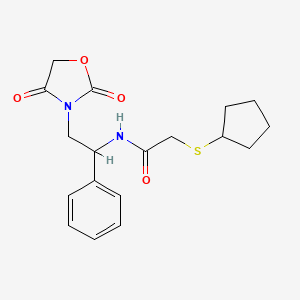

叔丁基 N-(4-乙酰基-去氢松脂环戊-1-基)氨基甲酸酯

货号 B2675762

CAS 编号:

2423978-43-0

分子量: 253.342

InChI 键: BXAFSGYKFVKGJR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

1. Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates

- Application Summary : This research focuses on the deprotection of tert-butyl groups in various compounds, including carbamates like “tert-butyl N-(4-acetylnorbornan-1-yl)carbamate”. The deprotection process is facilitated by a catalytic protocol using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .

- Methods of Application : The method does not require high temperatures, transition metals, or strong acidic or basic catalysts, making it suitable for structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates .

- Results or Outcomes : The method achieves a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .

2. Antimicrobial Activity of o-Phenylenediamine-tert-butyl-N-1,2,3-Triazole Carbamate Analogs

- Application Summary : This research investigates the antimicrobial activity of a series of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs .

- Methods of Application : The compounds were synthesized and then screened for their antibacterial activity against various bacteria and their antifungal profile were tested on various fungi and molds .

- Results or Outcomes : The compounds showed varying degrees of antimicrobial activity. For example, compounds 4k and 5f showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml) .

3. Synthesis of Heterocyclic Compounds

- Application Summary : The compound is used in the synthesis of heterocyclic compounds, which are an integral component of modern drug discovery . Many natural products isolated from plants and animal sources possess heterocyclic scaffolds, which act as a platform for further design to get more effective and reactive pharmacophore .

- Methods of Application : The synthesis involves the reaction of tert-butyl N-(2-aminophenyl)-carbamate with dry acetone in the presence of anhydrous K2CO3 .

- Results or Outcomes : The reaction yields a variety of heterocyclic compounds, which have wide-ranging applications in various fields, including antifungal, anticancer, antioxidant, and antimutagenic properties .

4. Use in Chemical Transformations

- Application Summary : The tert-butyl group in “tert-butyl N-(4-acetylnorbornan-1-yl)carbamate” is used in chemical transformations . Its unique reactivity pattern is highlighted by summarising characteristic applications .

- Methods of Application : The specific methods of application vary depending on the type of chemical transformation being carried out .

- Results or Outcomes : The outcomes of these chemical transformations also vary, but they often involve the synthesis of new compounds with potential applications in various fields .

5. NMR Studies of Macromolecular Complexes

- Application Summary : This research explores the use of the tert-butyl group as a probe for NMR studies of macromolecular complexes . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .

- Methods of Application : The tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .

- Results or Outcomes : Sharp tert-butyl resonances could readily be observed for some complexes of more than 200 kDa at low micromolar concentrations .

6. Synthesis of Ceftolozane

- Application Summary : This compound is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic .

- Methods of Application : The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

- Results or Outcomes : The compound was obtained in an overall yield of 59.5% .

属性

IUPAC Name |

tert-butyl N-(4-acetyl-1-bicyclo[2.2.1]heptanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-10(16)13-5-7-14(9-13,8-6-13)15-11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAFSGYKFVKGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CCC(C1)(CC2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(4-acetylnorbornan-1-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1H-Imidazole-1-sulfonyl azide sulfate

1357503-23-1

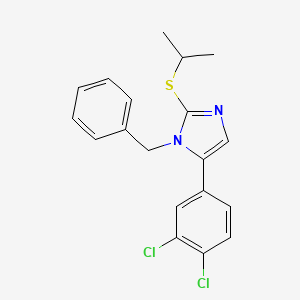

![6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2675682.png)

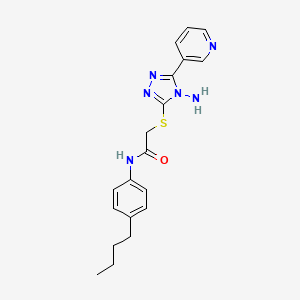

![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2675688.png)

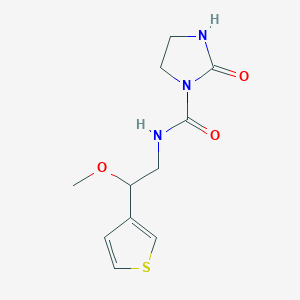

![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)

![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)

![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)

![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)

![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)

methyl]morpholine](/img/structure/B2675702.png)